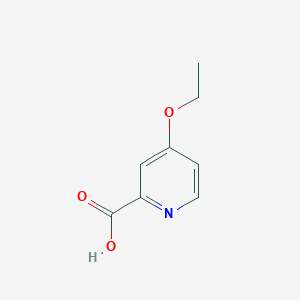

4-Ethoxypicolinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimicrobial Activities and DNA Interactions

- Antimicrobial Properties : Derivatives of picolinic acid, closely related to 4-Ethoxypicolinic acid, exhibit significant antibacterial activities against both Gram-positive and Gram-negative bacteria, and antifungal activities against yeast strains. These properties are assessed using minimal inhibitory concentration methods (Ö. Tamer et al., 2018).

- DNA Interactions : Molecular docking simulations reveal that derivatives of picolinic acid interact with DNA, suggesting potential for biochemical applications (Ö. Tamer et al., 2018).

Electrochemical Properties

- Electroreduction Studies : The electroreduction of picolinic acid derivatives, including 2-ethylpicolinate, has been studied in sulfuric acid solutions. This research provides insights into the electrochemical properties of these compounds, which could be relevant for various industrial applications (A. M. Romulus & A. Savall, 1998).

Synthesis and Transformation

- Synthesis Techniques : Research into the synthesis and metallation of picolinic and isonicotinic acids provides methods for transforming these compounds into trisubstituted pyridines, which could have implications for the synthesis of this compound and its derivatives (J. Epsztajn et al., 1989).

Photophysics and Spectroscopy

- Photophysics Research : Studies on the acid-base equilibria, fluorescence, and phosphorescence spectra of coumarins and thione derivatives, which are structurally related to this compound, contribute to the understanding of their photophysical properties (J. S. D. Melo & P. Fernandes, 2001).

Biodegradation

- Environmental Biodegradation : A study on the biodegradation of picolinic acid by Rhodococcus sp. PA18 demonstrates the potential for microbial remediation of environments polluted with derivatives of picolinic acid (Yanting Zhang et al., 2019).

Quantum Chemical Calculations

- Molecular Structure Analysis : Quantum chemical calculations using density functional theory (DFT) have been conducted on 4-methoxypicolinic acid, closely related to this compound, to study their electronic properties and solvent effects, contributing to a better understanding of their molecular behavior (Semire Banjo & Adeoye Idowu Olatunbosun, 2013).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s structurally similar compound, picolinic acid, is known to interact with zinc finger proteins (zfps) which play a key role in various biological processes including viral replication and packaging as well as normal cell homeostatic functions .

Mode of Action

Picolinic acid, a structurally similar compound, works by binding to zinc finger proteins (zfps), changing their structures and disrupting zinc binding, thereby inhibiting their function .

Biochemical Pathways

Picolinic acid, a structurally similar compound, is known to play a role in zinc transport . This suggests that 4-Ethoxypicolinic acid may also influence similar biochemical pathways.

Result of Action

Picolinic acid, a structurally similar compound, has been shown to be an anti-viral in vitro and in vivo . This suggests that this compound may also have similar effects.

Análisis Bioquímico

Biochemical Properties

4-Ethoxypicolinic acid is a derivative of picolinic acid, which is known to play a significant role in biochemical processes

Cellular Effects

It is known that picolinic acid, from which this compound is derived, has broad-spectrum antiviral activity against enveloped viruses . It inhibits the entry of enveloped viruses by targeting viral-cellular membrane fusion

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. As a derivative of picolinic acid, it may share some of its properties. Picolinic acid is known to inhibit the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis

Propiedades

IUPAC Name |

4-ethoxypyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-6-3-4-9-7(5-6)8(10)11/h3-5H,2H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSLLCKJVOTHEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N-methyl4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2716280.png)

![2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid](/img/structure/B2716281.png)

![5-chloro-4-{[(4-methoxyphenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole](/img/structure/B2716282.png)

![4-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2716285.png)

![6-((5-ethylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2716294.png)

![4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)butanamide](/img/no-structure.png)

![N-(1-(thiophen-2-yl)propan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2716302.png)